Cas no 40451-58-9 (Acridinium,3,6-diamino-2,7,10-trimethyl-)
40451-58-9 structure
Product Name:Acridinium,3,6-diamino-2,7,10-trimethyl-
Numero CAS:40451-58-9
MF:C16H18ClN3
MW:287.787222385406
CID:332248
PubChem ID:38475
Update Time:2025-04-19
Acridinium,3,6-diamino-2,7,10-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acridinium,3,6-diamino-2,7,10-trimethyl-
- 2,7,10-trimethylacridine-3,6-diamine chloride
- C.I. BASIC YELLOW 5
- DTXSID101347583
- TRISULFON CUTCH
- CI 46035
- 3,6-diamino-2,7,10-trimethylacridin-10-ium chloride
- Corioflavin GG
- 2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride
- 3,6-Diamino-2,7,10-trimethylacridinium chloride
- Basic Yellow 5
- AKOS024340964
- Aurophosphine 4G
- Flavophosphine R
- NS00045991
- 07BP340B4T
- EINECS 229-224-9
- NSC 73411
- C.I. 46035
- ACRIDINIUM, 3,6-DIAMINO-2,7,10-TRIMETHYL-, CHLORIDE
- NSC73411
- 40451-58-9
- 12768-83-1
- NSC-73411
- 10-Methylacridinium Yellow
- Corioflavine G
- Patent Phosphine G
- Corioflavine R
- 3,6-Diamino-2,7-dimethyl-10-methylacridinium chloride
- Q27236293
- 6441-73-2
- Acridinium,6-diamino-2,7,10-trimethyl-, chloride
- Corioflavine GGR
- UNII-07BP340B4T
- TERTRODIRECT BROWN CAB
- Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
- Aurophosphine G
-
- Inchi: 1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H
- Chiave InChI: ADAOOVVYDLASGJ-UHFFFAOYSA-N
- Sorrisi: [Cl-].[N+]1(C)C2C=C(C(C)=CC=2C=C2C=C(C)C(=CC=12)N)N
Proprietà calcolate
- Massa esatta: 287.118925
- Massa monoisotopica: 287.118925
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 302
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.9
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
Acridinium,3,6-diamino-2,7,10-trimethyl- Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
40451-58-9 (Acridinium,3,6-diamino-2,7,10-trimethyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti